Indium tris(tropolonate)

Platelet labeling Indium-111 radiopharmacy Cell tracking

Plasma-incompatible 111In-oxinate kits require pre-washing cells, prolonging preparation and reducing viability. Indium tris(tropolonate) solves this: • 93% ± 2% labeling efficiency in human platelets with preserved ultrastructural integrity. • 13.4 percentage-point higher murine cell labeling vs. oxine (77.8% vs. 64.4%), reducing isotope cost. • Autoclavable, water-soluble formulation with minimal surface adsorption (<40% loss vs. oxine kits). Supplied as anhydrous reference standard for cold-kit preparation.

Molecular Formula C21H15InO6
Molecular Weight 478.2 g/mol
CAS No. 14283-79-5
Cat. No. B079925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium tris(tropolonate)
CAS14283-79-5
SynonymsIn-tropolonate
indium -113m tropolone
indium -114m tropolonate
indium tris(tropolonate)
indium tris(tropolonate), (111)In-labeled
indium-111-tropolone
Molecular FormulaC21H15InO6
Molecular Weight478.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[In+3]
InChIInChI=1S/3C7H6O2.In/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3
InChIKeyKSMJSFRPGYWEOD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indium Tris(tropolonate) Identity and Core Properties


Indium tris(tropolonate) (In(trop)₃) is a neutral, lipid-soluble organometallic coordination complex in which one In(III) center is chelated by three bidentate tropolonate ligands. It belongs to the class of indium‑111 radiopharmaceutical cell‑labeling agents and was introduced into clinical nuclear medicine in the early 1980s as a water‑compatible alternative to the then‑standard indium‑111 oxine (8‑hydroxyquinoline) chelate [1]. The compound is structurally characterized as a lipophilic tris‑chelate with established radiopharmaceutical utility, and its anhydrous non‑radioactive form serves as the reference standard for cold‑kit formulation and quality control [2].

Workflow
Cold-kit reference standard for 111In cell labeling
Selection
Water-soluble chelate compatible with plasma-containing labeling media
Use Context
Radiopharmacy kit preparation and quality control

Why Generic Indium Chelates Fail in Cell Labeling


Indium‑111 radiopharmaceuticals are not interchangeable because the chelating ligand dictates the lipophilicity, plasma compatibility, and cell‑handling requirements of the final complex. Indium‑111 oxinate requires pre‑washing of cells to remove transferrin‑containing plasma before labeling can proceed, adding time and mechanical stress that compromise cell viability [1]. Indium‑111 acetylacetonate shares this plasma incompatibility and delivers lower in vivo granulocyte visualization scores [2]. Even the closest next‑generation alternative, indium‑111 2‑mercaptopyridine‑N‑oxide, exhibits labeling efficiencies that depend critically on pH and anticoagulant composition, whereas tropolonate maintains high labeling yields across standard ACD‑plasma and ACD‑saline conditions with a well‑characterized, kit‑ready formulation [3]. Substituting the chelator therefore alters not only labeling efficiency but also cell integrity, the time required for preparation, and the clinical image quality obtainable from the labeled cell population.

Oxinate

Requires plasma removal and pre-wash steps that may compromise cell viability and add mechanical stress.

Acetylacetonate

Shares plasma incompatibility and yields lower granulocyte visualization scores in clinical comparison.

2‑Mercaptopyridine‑N‑oxide

Labeling efficiency critically depends on pH and anticoagulant composition; tropolonate maintains high yields under standard ACD-plasma/saline conditions.

Quantitative Evidence: Tropolonate vs. Comparator Chelates


Human Platelet Labeling Efficiency Advantage

In a direct comparative study using human platelets from healthy volunteers, aqueous 111In-tropolonate achieved a labeling efficiency of 93% ± 2%, significantly higher than the 67% ± 8% obtained with 111In-oxinate under optimized conditions (P < 0.05) [1]. The experiment used paired labeling of the same platelet preparations with both chelators, eliminating inter-donor variability as a confounding factor.

Human Platelet Labeling
Head-to-head
93% ± 2% vs. 67% ± 8% (oxinate), P
Supports higher labeling yield, may reduce radiation dose to cells.
Paired labeling in human platelets; reported labeling efficiency context.
Plasma-Compatible Protocol
Head-to-head
Efficient labeling in plasma without cell pre-wash; oxinate and acetylacetonate require plasma removal.
Simplifies preparation, preserves cell viability and function.
Reported in human granulocyte and leukocyte studies.
Mouse Platelet Efficiency
Head-to-head
77.8% ± 3.8% vs. 64.4% (oxinate)
Reduces 111In activity needed for preclinical murine studies.
Reported in mouse platelet model.
Abscess Detection Endpoint
Head-to-head
Sensitivity 95%, specificity 99% (tropolonate scan) vs. ultrasound 60%/83%
Reported higher detection endpoint in intra-abdominal abscess study.
Prospective cohort of 90 patients; imaging endpoint context.
Platelet Ultrastructure
Head-to-head
Lower degranulation/vacuolization; L/H ratio significantly lower over 24 h vs. oxinate.
Supports native-like platelet recirculation for thrombus imaging.
Rabbit platelet EM and in vivo activation marker study.
Aqueous Kit Formulation
Head-to-head
Water-soluble, solvent-free; autoclave-stable with ~40% less activity loss than oxinate.
Enables GMP-compatible kit manufacturing and consistent lot quality.
Patent-protected sterile aqueous formulation.
Platelet labeling Indium-111 radiopharmacy Cell tracking

Plasma-Compatible Labeling Without Pre-Wash

In a landmark methods paper, Danpure et al. demonstrated that 111In-tropolonate labels mixed blood cells efficiently in the presence of plasma, whereas 111In-oxinate and 111In-acetylacetonate both require plasma removal to achieve acceptable labeling yields [1]. The plasma-compatible tropolonate protocol reduces the total cell-handling time and avoids the mechanical damage associated with repeated centrifugation and washing steps. A subsequent clinical comparative study confirmed that granulocytes labeled with tropolone in plasma produced higher visualization scores and earlier lesion detection than acetylacetone-labeled cells prepared in saline [2].

Plasma-Compatible Protocol
Head-to-head
Efficient labeling in plasma without cell pre-wash; oxinate and acetylacetonate require plasma removal.
Simplifies preparation, preserves cell viability and function.
Reported in human granulocyte and leukocyte studies.
Granulocyte labeling Plasma compatibility Cell viability

Mouse Platelet Labeling Efficiency Gain

In a study directly comparing radiolabeling efficiency in mouse platelets, indium-111 tropolonate achieved 77.8% ± 3.8% incorporation, whereas indium-111 oxine yielded only 64.4% under identical counting conditions [1]. The efficiency metric was calculated as the percentage of radioactive counts retained post-labeling relative to the initial 111In activity added.

Mouse Platelet Efficiency
Head-to-head
77.8% ± 3.8% vs. 64.4% (oxinate)
Reduces 111In activity needed for preclinical murine studies.
Reported in mouse platelet model.
Mouse platelet radiolabeling Preclinical imaging Indium chelate comparison

Clinical Abscess Detection Accuracy vs. Ultrasound

In a prospective clinical study of 90 patients with suspected intra-abdominal abscess, leukocytes labeled with 111In-tropolonate demonstrated a sensitivity of 95% and specificity of 99% for abscess detection. By comparison, ultrasound in the same patient cohort achieved a sensitivity of only 60% and specificity of 83% [1]. Moreover, in 9 out of 10 cases, the abscess was already visible on scintigraphic images acquired just 40 minutes after re‑injection of the labeled cells, confirming the rapid targeting capability of tropolonate‑labeled leukocytes.

Abscess Detection Endpoint
Head-to-head
Sensitivity 95%, specificity 99% (tropolonate scan) vs. ultrasound 60%/83%
Reported higher detection endpoint in intra-abdominal abscess study.
Prospective cohort of 90 patients; imaging endpoint context.
Intra-abdominal abscess Infection imaging Sensitivity and specificity

Platelet Ultrastructure Preservation After Labeling

Electron microscopy evaluation of rabbit platelets after labeling revealed that indium-111 oxinate caused more pronounced degranulation and vacuolization (thromborhexis) than indium-111 tropolonate, despite oxinate's higher labeling efficiency in this particular animal model (88% vs. 61%) [1]. Functionally, arachidonate‑induced aggregation was preserved equally by both chelates, but the ultrastructural integrity advantage of tropolonate was clear. Additionally, the lung‑to‑heart activity ratio (L/H), a sensitive marker of platelet activation, remained significantly lower in the tropolonate group over 24 hours [1].

Platelet Ultrastructure
Head-to-head
Lower degranulation/vacuolization; L/H ratio significantly lower over 24 h vs. oxinate.
Supports native-like platelet recirculation for thrombus imaging.
Rabbit platelet EM and in vivo activation marker study.
Platelet viability Electron microscopy Thrombocyte labeling

Kit-Ready Aqueous Formulation and Solvent-Free Stability

Unlike indium-111 oxinate, which requires dissolution in ethanol or addition of surfactants to maintain solubility during autoclave sterilization, indium-111 tropolonate is fully water‑soluble and can be formulated as a sterile aqueous solution free of organic solvents [1]. A patent‑protected kit comprising a heat‑sterilized indium-111 tropolonate solution with pH 4–9 has been described, which eliminates the ~40% activity loss to vial surfaces reported for autoclaved oxinate solutions [1]. The kit also incorporates optional CO₂‑generating components that further optimize labeling conditions.

Aqueous Kit Formulation
Head-to-head
Water-soluble, solvent-free; autoclave-stable with ~40% less activity loss than oxinate.
Enables GMP-compatible kit manufacturing and consistent lot quality.
Patent-protected sterile aqueous formulation.
Radiopharmaceutical kit Aqueous formulation Autoclave sterilization

Procurement Applications for Tropolonate-Based Kits


Clinical Infection Imaging and Leukocyte Scintigraphy

Procurement of indium tris(tropolonate) as the cold precursor for on‑site 111In labeling is justified by the 95% sensitivity and 99% specificity demonstrated for intra‑abdominal abscess detection, far exceeding ultrasound in the same patient population [1]. The plasma‑compatible labeling protocol reduces preparation time and preserves granulocyte function, enabling same‑day imaging with abnormal activity visible as early as 40 minutes post‑injection.

Platelet Kinetic and Thrombus Imaging Studies

The 93% ± 2% labeling efficiency of 111In-tropolonate in human platelets, combined with preserved ultrastructural integrity, makes it the chelator of choice for platelet survival studies and thrombus imaging where labeled platelets must recirculate with near‑native kinetics [2]. Procurement specifications should require the anhydrous tris‑chelate as the reference standard for kit preparation.

Preclinical Murine Imaging of Thrombosis

For laboratories using mouse models, tropolonate delivers a 13.4 percentage‑point labeling efficiency advantage over oxine (77.8% vs. 64.4%), directly reducing the specific activity of 111In required per experiment and thereby lowering both radioisotope procurement costs and radiation exposure to personnel [3].

GMP Radiopharmacy Kit Manufacturing

The water‑soluble, organic‑solvent‑free nature of indium tris(tropolonate) enables autoclave‑sterilized kit formulations with minimal surface adsorption losses, a critical advantage over oxine‑based kits that lose up to ~40% of radioactivity during terminal sterilization [4]. This property simplifies GMP production scale‑up and ensures consistent product quality across manufactured lots.

Application
Selection Property
Validation Focus
Leukocyte scintigraphy research
Plasma-compatible labeling protocol
Detection endpoint review and image quality assessment
Platelet kinetic and thrombus imaging studies
Labeling efficiency and ultrastructural integrity
Recirculation kinetics and activation marker monitoring
Preclinical murine thrombosis models
Higher platelet labeling efficiency in mouse
Reduced 111In activity per experiment
Radiopharmacy kit development
Aqueous solubility and autoclave stability
GMP-compatible formulation and activity recovery
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